molecular formula C11H16N4O B11882657 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Katalognummer: B11882657
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: YLKZADKPQYFSMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with molecular targets such as enzymes. For instance, it can inhibit CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific structural features, which confer distinct biological activities. Its neopentyl group provides steric hindrance, potentially enhancing its selectivity and potency as an enzyme inhibitor .

Eigenschaften

Molekularformel

C11H16N4O

Molekulargewicht

220.27 g/mol

IUPAC-Name

3-(2,2-dimethylpropyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H16N4O/c1-11(2,3)5-7-8-9(15(4)14-7)12-6-13-10(8)16/h6H,5H2,1-4H3,(H,12,13,16)

InChI-Schlüssel

YLKZADKPQYFSMD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC1=NN(C2=C1C(=O)NC=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.